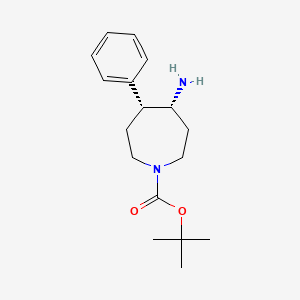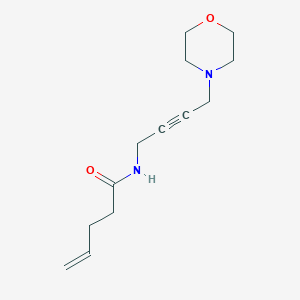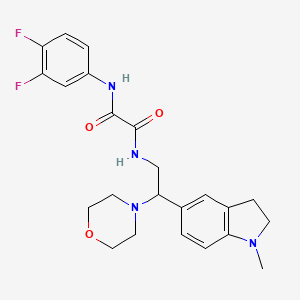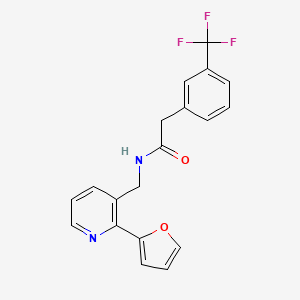![molecular formula C18H25NO5S B2749384 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005183-85-6](/img/structure/B2749384.png)
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 4-Isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl [(4-methylphenyl)sulfonyl]carbamate, has a molecular formula of C18H25NO5S . It is derived from 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which are the core structure of the compound, can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis
The molecular structure of this compound is based on the 7-oxabicyclo[2.2.1]heptane skeleton, which is a bicyclic structure that allows the construction of unusual templates and molecular devices .Chemical Reactions Analysis
7-Oxabicyclo[2.2.1]heptane derivatives, like the one in this compound, can undergo various reactions that permit a high chemodiversity in organic chemistry. These reactions can be used for the synthesis of compounds of biological interest .Physical and Chemical Properties Analysis
The physical and chemical properties of the core structure, 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane, include a molecular weight of 154.249 Da and a monoisotopic mass of 154.135757 Da .科学的研究の応用
Spherical Shape Complementarity in Molecular Recognition
A study highlighted the complexation of bicyclic azoalkanes, which share structural features with the queried compound, by p-sulfonatocalix[4]arene in D2O, emphasizing spherical shape complementarity in molecular recognition. This research demonstrated that spherical shape complementarity plays a crucial role in the strong binding affinity between host and guest molecules in aqueous chemistry (Bakirci, Nau, & Koner, 2005).
Adaptation to Microreactor Technology
Another study focused on adapting the synthesis of a pharmaceutical intermediate from a batchwise process to a microreactor system, showcasing the efficient synthesis of carbamate compounds under safe operating conditions. This advancement signifies the potential for optimizing chemical synthesis processes for related compounds (Rumi, Pfleger, Spurr, Klinkhammer, & Bannwarth, 2009).
Gold-Catalyzed Cycloisomerization
Research on allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergoing gold-catalyzed cycloisomerization to yield isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes represents a novel approach to generating structurally complex and diverse bicyclic frameworks, important for the synthesis of related compounds (Miege, Meyer, & Cossy, 2010).
Novel β-Nucleating Agent for Polypropylene
A study on metal salts of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid as nucleating agents in isotactic polypropylene highlighted the potential of these compounds to significantly improve the material's mechanical properties. This research underlines the relevance of structurally related compounds in enhancing polymer properties (Pan, Qin, Chen, Xin, Zhao, & Ye, 2018).
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of new heterocyclic compounds incorporating a sulfamoyl moiety, similar in function to the queried compound, demonstrated promising antimicrobial activities. This indicates the potential medicinal chemistry applications of such compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
将来の方向性
特性
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-(4-methylphenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-12(2)18-10-9-17(4,24-18)15(11-18)23-16(20)19-25(21,22)14-7-5-13(3)6-8-14/h5-8,12,15H,9-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHUYCVSGSFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3(CCC2(O3)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2749301.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2749307.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)


![7-Chloro-2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2749317.png)



